Methanesulfonamide, N-(5-amino-2-thiazolyl)-
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Overview
Description
Methanesulfonamide, N-(5-amino-2-thiazolyl)- is a chemical compound with the molecular formula C4H7N3O2S2. It contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms. This compound is characterized by the presence of a primary amine group and a sulfonamide group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(5-amino-2-thiazolyl)- typically involves the reaction of 5-amino-2-thiazole with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to prevent any side reactions .
Industrial Production Methods
Industrial production of Methanesulfonamide, N-(5-amino-2-thiazolyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(5-amino-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The primary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methanesulfonamide, N-(5-amino-2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(5-amino-2-thiazolyl)- involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzyme active sites. These interactions can inhibit enzyme activity or alter the function of biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide, N-(5-methylamino-2-thiazolyl)-
- Methanesulfonamide, N-(5-amino-2-methoxyphenyl)-
Uniqueness
Methanesulfonamide, N-(5-amino-2-thiazolyl)- is unique due to its specific combination of a thiazole ring, primary amine group, and sulfonamide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
828920-35-0 |
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Molecular Formula |
C4H7N3O2S2 |
Molecular Weight |
193.3 g/mol |
IUPAC Name |
N-(5-amino-1,3-thiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C4H7N3O2S2/c1-11(8,9)7-4-6-2-3(5)10-4/h2H,5H2,1H3,(H,6,7) |
InChI Key |
WBFVNJOQPIUWJX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(S1)N |
Origin of Product |
United States |
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